molecular formula C20H21NO2 B8217731 (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione

Cat. No.: B8217731
M. Wt: 307.4 g/mol
InChI Key: UKLLBFJHPRAKSW-VLIAUNLRSA-N
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Description

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a naphthyl group attached to an azaspiro nonane core, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps often include:

    Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Naphthyl Group: This step usually involves a Friedel-Crafts alkylation or acylation reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be used to introduce new substituents onto the naphthyl ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

(5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a ligand for various biological targets.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic Acid: Shares the naphthyl group but lacks the spirocyclic structure.

    Nicorandil: Contains a naphthyl group and is used as a vasodilator, but has a different core structure.

    Spirocyclic Ketones: Compounds with similar spirocyclic cores but different substituents.

Uniqueness

What sets (5S)-1-[(1R)-1-(1-naphthyl)ethyl]-1-azaspiro[4.4]nonane-2,9-dione apart is its unique combination of a naphthyl group and a spirocyclic core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5S)-1-[(1R)-1-naphthalen-1-ylethyl]-1-azaspiro[4.4]nonane-2,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-14(16-9-4-7-15-6-2-3-8-17(15)16)21-19(23)11-13-20(21)12-5-10-18(20)22/h2-4,6-9,14H,5,10-13H2,1H3/t14-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLLBFJHPRAKSW-VLIAUNLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3C(=O)CCC34CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3C(=O)CC[C@]34CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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